molecular formula C25H19ClN4O2S B2548430 N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536705-20-1

N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2548430
CAS No.: 536705-20-1
M. Wt: 474.96
InChI Key: JKQCXTMKCOOKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: This compound features a pyrimido[5,4-b]indole core substituted at position 3 with a 4-methylphenyl group and at position 2 with a sulfanyl acetamide moiety. The acetamide is further linked to a 3-chlorophenyl group. Its molecular formula is C₂₆H₂₀ClN₃O₂S, with a molecular weight of 490.96 g/mol (monoisotopic mass: 490.0866) .

For example, compounds like N-cyclopentyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (yield: 76%) are prepared by reacting amine derivatives with activated carboxylic acids under basic conditions . Characterization typically involves $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS for structural confirmation.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O2S/c1-15-9-11-18(12-10-15)30-24(32)23-22(19-7-2-3-8-20(19)28-23)29-25(30)33-14-21(31)27-17-6-4-5-16(26)13-17/h2-13,28H,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQCXTMKCOOKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Condensation

The pyrimido[5,4-b]indole scaffold is synthesized via condensation of 5-aminoindole derivatives with carbonyl-containing reagents. A typical protocol involves:

  • Reacting 5-amino-1H-indole with ethyl acetoacetate in acetic acid under reflux (110–120°C, 8–12 hours).
  • Isolating the intermediate 5-(2-acetylacetamido)indole through vacuum filtration and recrystallization from ethanol.

Key Reaction:
$$
\text{5-Aminoindole} + \text{Ethyl acetoacetate} \xrightarrow{\text{AcOH, Δ}} \text{5-(2-Acetylacetamido)indole} + \text{Ethanol}
$$

Cyclization and Ring Closure

Cyclization to form the pyrimidine ring is achieved using phosphoryl chloride (POCl₃) as a dehydrating agent:

  • The intermediate is treated with POCl₃ at 80–90°C for 4–6 hours.
  • The product, 4-oxo-3H,4H,5H-pyrimido[5,4-b]indole, is neutralized with sodium bicarbonate and extracted with dichloromethane.

Yield: ~65–70% after purification via silica gel chromatography (eluent: hexane/ethyl acetate 7:3).

Introduction of the 4-Methylphenyl Group

Nucleophilic Aromatic Substitution

The 4-methylphenyl moiety is introduced at position 3 via nucleophilic substitution:

  • Reacting the pyrimidoindole core with 4-methylphenylboronic acid in a Suzuki-Miyaura coupling.
  • Conditions: Pd(PPh₃)₄ catalyst, potassium carbonate base, and a 3:1 mixture of dioxane/water at 90°C for 12 hours.

Key Reaction:
$$
\text{Pyrimidoindole} + \text{4-Methylphenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{3-(4-Methylphenyl)pyrimidoindole}
$$

Yield: ~75–80% after recrystallization from methanol.

Sulfanyl Group Incorporation

Thiolation at Position 2

The sulfanyl group is introduced via a nucleophilic displacement reaction:

  • Treating the intermediate with thiourea in the presence of sodium hydride (NaH) in dry THF at 0–5°C.
  • Reaction time: 2–3 hours, followed by quenching with ice-cold water.

Key Reaction:
$$
\text{3-(4-Methylphenyl)pyrimidoindole} + \text{Thiourea} \xrightarrow{\text{NaH, THF}} \text{2-Sulfanyl Intermediate}
$$

Yield: ~60–65% after column chromatography (eluent: chloroform/methanol 95:5).

Acetamide Coupling

Activation and Amidation

The sulfanyl intermediate is coupled with N-(3-chlorophenyl)acetamide using carbodiimide chemistry:

  • Reacting 2-mercaptopyrimidoindole with chloroacetyl chloride in dichloromethane (DCM) at room temperature.
  • Adding N-(3-chlorophenyl)amine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the acetamide bond.

Key Reaction:
$$
\text{2-Sulfanyl Intermediate} + \text{Chloroacetyl chloride} \xrightarrow{\text{DCM}} \text{Chloroacetamide Intermediate}
$$
$$
\text{Chloroacetamide Intermediate} + \text{N-(3-Chlorophenyl)amine} \xrightarrow{\text{EDC}} \text{Final Product}
$$

Yield: ~50–55% after high-performance liquid chromatography (HPLC).

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography: Used for intermediate purification with gradient elution (hexane → ethyl acetate).
  • HPLC: Final product purification using a C18 column and acetonitrile/water mobile phase (70:30).

Spectroscopic Validation

  • NMR: $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, indole-H), 7.82–7.22 (m, aromatic-H), 2.35 (s, 3H, CH₃).
  • Mass Spectrometry: ESI-MS m/z 474.97 [M+H]$$^+$$.

Optimization Challenges and Solutions

Regioselectivity in Cyclization

  • Issue: Competing ring closure pathways during pyrimidoindole formation.
  • Solution: Using POCl₃ as a catalyst and solvent-free conditions minimizes side products.

Sulfanyl Group Stability

  • Issue: Oxidation of the sulfanyl group to sulfoxide.
  • Solution: Conducting reactions under nitrogen atmosphere and adding antioxidants like BHT.

Data Summary of Synthetic Steps

Step Reaction Type Reagents/Conditions Yield (%) Purification Method
1 Condensation Ethyl acetoacetate, AcOH, Δ 70 Recrystallization
2 Cyclization POCl₃, 80–90°C 68 Column Chromatography
3 Suzuki Coupling 4-Methylphenylboronic acid, Pd(PPh₃)₄ 78 Recrystallization
4 Thiolation Thiourea, NaH, THF 62 Column Chromatography
5 Acetamide Coupling Chloroacetyl chloride, EDC, DCM 53 HPLC

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl and methylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Research Implications

  • Selectivity for TLR4 : Pyrimidoindoles with 3-aryl substitutions (e.g., 4-methylphenyl ) show promise as TLR4 ligands, but activity varies with electronic and steric profiles .
  • Optimization Strategies : Introducing polar groups (e.g., sulfonamides ) could balance lipophilicity and solubility for in vivo applications.

Biological Activity

N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound known for its potential biological activities. This compound features a pyrimidoindole structure that is often explored for its medicinal properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22ClN3O2S. It has a molecular weight of approximately 455.98 g/mol. The presence of functional groups such as chlorophenyl and sulfanyl plays a significant role in its biological interactions.

Anticancer Activity

Research has indicated that compounds with similar structural features to this compound exhibit notable anticancer properties. A study on Mannich bases (related compounds) demonstrated their effectiveness against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The cytotoxicity of these compounds was significantly higher than that of standard chemotherapeutics like 5-fluorouracil .

Table 1: Cytotoxicity of Related Compounds

Compound TypeCell LineIC50 (µM)Reference
Mannich Base 1HeLa10
Mannich Base 2HepG215
Mannich Base 3A54912

Antimicrobial Activity

Compounds similar to this compound have also shown antimicrobial properties. The thieno[3,2-d]pyrimidine core is often associated with antibacterial and antifungal activities. For instance, studies have reported that thienopyrimidine derivatives can inhibit bacterial growth effectively .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial metabolism.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS may contribute to the cytotoxic effects observed in cancer cells.

Case Studies

A recent case study investigated the effects of a structurally related compound on lung cancer cells. The study found that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis rates compared to untreated controls. The underlying mechanism was linked to the activation of caspase pathways and modulation of survival signaling pathways .

Q & A

Q. How is the crystal structure of this compound determined, and what key parameters are reported?

The crystal structure is resolved using single-crystal X-ray diffraction. Key parameters include:

  • Space group : Monoclinic P21/cP2_1/c (for analogous derivatives) .
  • Unit cell dimensions : a=18.220A˚,b=8.118A˚,c=19.628A˚,β=108.76a = 18.220 \, \text{Å}, b = 8.118 \, \text{Å}, c = 19.628 \, \text{Å}, \beta = 108.76^\circ, with Z=8Z = 8 .
  • Hydrogen bonding : Intramolecular N–H⋯N interactions stabilize molecular conformations . Data collection involves Bruker SMART APEXII detectors and refinement via F2F^2-based least-squares methods .

Q. What synthetic routes are used to prepare this compound?

Synthesis typically involves multi-step reactions:

  • Core scaffold assembly : Condensation of pyrimidine/indole precursors with sulfanyl-acetamide groups .
  • Characterization : NMR, mass spectrometry, and elemental analysis confirm purity and structure .
  • Example: A 11-step synthesis with 2-5% yield for structurally similar compounds highlights challenges in optimizing reaction conditions .

Q. How is the compound purified, and what analytical methods validate its identity?

Purification employs column chromatography (silica gel) or recrystallization. Validation includes:

  • HPLC : Purity assessment (>95%) .
  • Spectroscopy : 1H/13C^1\text{H}/\text{}^{13}\text{C} NMR for functional group analysis; FTIR for sulfanyl (C–S\text{C–S}) and carbonyl (C=O\text{C=O}) bonds .

Q. What safety precautions are critical during handling?

  • PPE : Lab coat, gloves, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation .
  • First aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Q. How are solubility and stability profiles assessed for this compound?

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy .
  • Stability : Accelerated degradation studies under heat (40–60°C) and light exposure monitor structural integrity via LC-MS .

Advanced Research Questions

Q. How can crystallographic data discrepancies between similar derivatives be resolved?

  • Database surveys : Compare with Cambridge Structural Database (CSD) entries to identify outliers (e.g., torsion angles, hydrogen bonding) .
  • Refinement strategies : Use disorder modeling and anisotropic displacement parameters for atoms with high thermal motion .

Q. What methodologies optimize synthetic yield under resource constraints?

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading) and identify optimal conditions .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility for oxidation or coupling steps, as demonstrated in diphenyldiazomethane synthesis .

Q. How do computational methods predict reactivity and spectroscopic properties?

  • DFT calculations : HOMO-LUMO gaps (e.g., ~4.5 eV for analogs) correlate with charge-transfer behavior .
  • Molecular Electrostatic Potential (MESP) : Maps identify nucleophilic/electrophilic sites (e.g., sulfanyl groups as electron-rich regions) .

Q. What strategies address low bioavailability in preclinical studies?

  • Prodrug design : Introduce ester or phosphate groups to enhance solubility .
  • Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles improves tissue targeting .

Q. How can structural analogs be rationally designed for improved bioactivity?

  • SAR studies : Modify substituents (e.g., 4-methylphenyl → fluorophenyl) to enhance target binding .
  • Docking simulations : Predict interactions with enzymes (e.g., kinases) using AutoDock or Schrödinger .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.